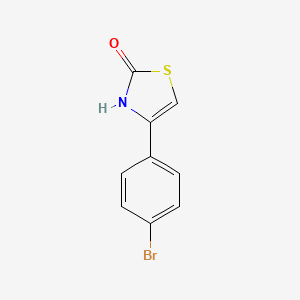

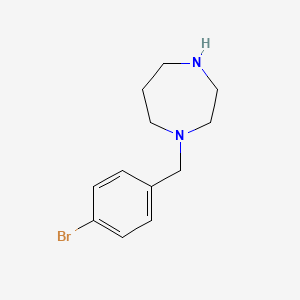

1-(4-Bromobenzyl)-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

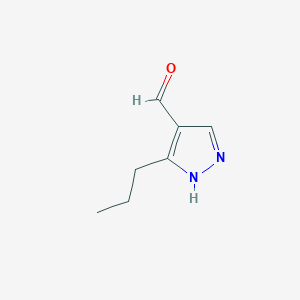

“1-(4-Bromobenzyl)-1,4-diazepane” is likely a derivative of benzyl bromide, which is a brominated aromatic organic compound . Compounds like these are often used in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzyl bromide . For example, 4-bromobenzyl bromide can be converted to 4-bromobenzoic acid using Oxone .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as FTIR, NMR, and X-ray single crystal diffraction .Chemical Reactions Analysis

Bromobenzyl compounds can undergo various chemical reactions. For instance, 4-bromobenzyl bromide can be converted to 4-bromobenzoic acid using Oxone .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, 4-bromobenzyl bromide has a molecular weight of 249.93 g/mol .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(4-Bromobenzyl)-1,4-diazepane: is utilized in organic synthesis for the construction of complex molecules. Its bromobenzyl moiety serves as a versatile handle that can undergo further functionalization through palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling . This enables the synthesis of a wide array of biaryl structures, which are prevalent in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, 1-(4-Bromobenzyl)-1,4-diazepane is a valuable intermediate for the development of drug candidates. It can be transformed into compounds with potential pharmacological activities, such as inhibitors of heme oxygenase-1 (HO-1), which are explored for their therapeutic effects in conditions like inflammation and cancer .

Analytical Methods

This compound is also significant in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be used to develop semipreparative enantioresolution methods for chiral drugs, aiding in the separation of enantiomers and enhancing the understanding of their pharmacokinetics and pharmacodynamics .

Materials Science

In materials science, 1-(4-Bromobenzyl)-1,4-diazepane can be employed to modify the surface properties of materials. Its incorporation into polymers or coatings can impart specific functionalities, such as increased adhesion or targeted interaction with other substances .

Pharmacology

The compound’s role in pharmacology is linked to its ability to serve as a precursor for the synthesis of structurally diverse molecules with potential biological activities. It has been used in the synthesis of piperidine derivatives, which are evaluated for their selectivity and potency against resistant strains of Plasmodium falciparum, the causative agent of malaria .

Environmental Science

1-(4-Bromobenzyl)-1,4-diazepane: may find applications in environmental science as a reagent for the detection and quantification of pollutants. Its chemical properties could be harnessed in developing assays or sensors for monitoring environmental contaminants .

Safety And Hazards

Eigenschaften

IUPAC Name |

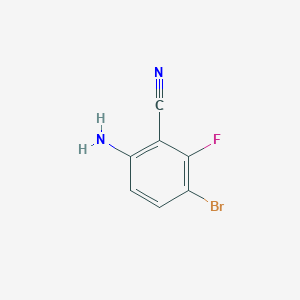

1-[(4-bromophenyl)methyl]-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTBARDRYLXING-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383431 |

Source

|

| Record name | 1-(4-BROMOBENZYL)-1,4-DIAZEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobenzyl)-1,4-diazepane | |

CAS RN |

690632-73-6 |

Source

|

| Record name | 1-(4-BROMOBENZYL)-1,4-DIAZEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)

![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)